N-(2-Pyridin-3-yloxan-4-yl)prop-2-enamide
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Overview
Description
N-(2-Pyridin-3-yloxan-4-yl)prop-2-enamide: is a chemical compound that belongs to the class of amides It features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an oxane ring, which is a six-membered ring containing one oxygen atom The compound also includes a prop-2-enamide group, which is an amide with a double bond between the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Pyridin-3-yloxan-4-yl)prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 2-pyridin-3-yloxan-4-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-(2-Pyridin-3-yloxan-4-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxane rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in dry solvents like tetrahydrofuran.
Substitution: Halogens, nucleophiles; often in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced amides, and substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry: N-(2-Pyridin-3-yloxan-4-yl)prop-2-enamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Pyridin-3-yloxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in cancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
N-(2-Pyridin-3-yl)prop-2-enamide: Lacks the oxane ring, resulting in different chemical properties and reactivity.
N-(2-Pyridin-4-yl)prop-2-enamide: Similar structure but with the nitrogen atom in a different position on the pyridine ring.
N-(2-Pyridin-3-yloxan-4-yl)prop-2-enone: Contains a ketone group instead of an amide, leading to different reactivity and applications.
Uniqueness: N-(2-Pyridin-3-yloxan-4-yl)prop-2-enamide is unique due to the presence of both the pyridine and oxane rings, as well as the prop-2-enamide group
Properties
IUPAC Name |
N-(2-pyridin-3-yloxan-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(16)15-11-5-7-17-12(8-11)10-4-3-6-14-9-10/h2-4,6,9,11-12H,1,5,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXLJZQDZTXTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC(C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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